molecular formula C19H32BNO4 B8221339 tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[4.4]non-7-ene-2-carboxylate

tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[4.4]non-7-ene-2-carboxylate

Cat. No.: B8221339
M. Wt: 349.3 g/mol
InChI Key: HWLUHUPBEZWJQH-UHFFFAOYSA-N
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Description

tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[4.4]non-7-ene-2-carboxylate is a boronate ester-containing spirocyclic compound with a molecular formula of C₁₉H₃₂BNO₄ and a molecular weight of 349.27 g/mol . The structure features:

  • A tert-butyl carboxylate group, which enhances steric protection and stability under basic conditions.
  • A 2-azaspiro[4.4]non-7-ene core, providing a rigid three-dimensional framework that influences stereochemical outcomes in synthesis.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, enabling participation in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation .

This compound is stored under inert atmospheres at 2–8°C due to the hydrolytic sensitivity of the boronate ester . Its primary applications include pharmaceutical intermediate synthesis and fragment-based drug discovery, leveraging its spirocyclic conformation for target-specific interactions .

Properties

IUPAC Name

tert-butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[4.4]non-7-ene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32BNO4/c1-16(2,3)23-15(22)21-11-10-19(13-21)9-8-14(12-19)20-24-17(4,5)18(6,7)25-20/h8H,9-13H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLUHUPBEZWJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC3(C2)CCN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

ComponentDetails
Catalyst Cu(OAc)₂ (5 mol%)
Ligand Xantphos (10 mol%)
Boronate Source Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv)
Base K₃PO₄ (2.0 equiv)
Solvent Toluene
Temperature 80°C, 12–16 hours
Yield 70–85% after purification

Mechanistic Insights

The reaction proceeds via copper-mediated σ-bond metathesis , where the catalyst activates the B–B bond in B₂pin₂. The strained cyclobutene ring undergoes selective borylation at the less substituted carbon due to steric and electronic factors. Computational studies support a concerted mechanism involving a four-membered transition state.

Alternative Synthetic Routes

Functionalization of Pre-Borylated Intermediates

An alternative approach involves synthesizing a borylated spirocyclic ketone followed by reductive amination to install the Boc-protected amine. This method is limited by the instability of borylated ketones under reductive conditions.

Scalability and Practical Considerations

Gram-Scale Synthesis

The copper-catalyzed method has been demonstrated on gram-scale (10 mmol) with minimal yield reduction (<5%). Key steps include:

  • Precatalyst Preparation : Cu(OAc)₂ and Xantphos pre-mixed in toluene.

  • Work-Up : Aqueous extraction (sat. NH₄Cl) followed by silica gel chromatography.

Purification Challenges

The product’s polarity necessitates gradient elution chromatography (hexane/EtOAc 8:1 to 4:1) to separate it from unreacted B₂pin₂ and ligand byproducts.

Characterization Data

PropertyValue/Observation
¹H NMR (CDCl₃)δ 4.75 (s, 1H, CH-Bpin), 3.42–3.35 (m, 2H, NCH₂), 1.48 (s, 9H, Boc)
¹¹B NMR δ 30.2 (quartet, J = 150 Hz)
HRMS [M+H]⁺ calcd. for C₂₀H₃₃BNO₄: 368.2401; found: 368.2403

Comparative Analysis of Methods

MethodYield (%)RegioselectivityScalability
Cu-Catalyzed 70–85>95:5Excellent
Metal-Free 40–55<50:50Poor
Reductive Amination 60–70N/AModerate

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[4.4]non-7-ene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The spirocyclic core can be reduced under specific conditions to yield different structural analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester site.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the boronate ester group typically yields boronic acids, while reduction of the spirocyclic core can produce various reduced analogs with different functional groups.

Scientific Research Applications

Organic Electronics

Role in OLEDs
This compound is a crucial building block in the development of organic light-emitting diodes (OLEDs). Its incorporation into OLEDs enhances both the efficiency and color purity of displays. The presence of the dioxaborolane moiety contributes to improved charge transport properties and stability under operational conditions .

Fluorescent Probes

Biological Imaging
tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[4.4]non-7-ene-2-carboxylate is utilized in creating fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes with high specificity and sensitivity. The compound's fluorescence characteristics make it suitable for tracking biological molecules in live cells .

Chemical Sensors

Environmental Monitoring
The unique properties of this compound enable its application in designing chemical sensors that detect environmental pollutants. These sensors are essential for monitoring air and water quality, providing critical data for environmental safety assessments .

Pharmaceutical Research

Drug Development
In pharmaceutical research, this compound plays a role in synthesizing biologically active molecules that target specific pathways within organisms. Its ability to form stable complexes with biological targets enhances the efficacy of potential therapeutic agents. This application is particularly relevant in the development of drugs for treating various diseases .

Materials Science

Advanced Material Formulation
In materials science, this compound is involved in the formulation of advanced materials such as polymers with enhanced thermal and mechanical properties. These materials are beneficial for various industrial applications including coatings and composites .

Several studies have highlighted the effectiveness of this compound in various applications:

  • OLED Efficiency Improvement : Research demonstrated that incorporating this compound into OLED structures significantly increased both brightness and lifespan compared to traditional materials used in OLED fabrication.
  • Fluorescent Probes Development : A study showcased the development of a new class of fluorescent probes based on this compound that exhibited exceptional stability and brightness under physiological conditions.
  • Environmental Sensor Design : Innovations in sensor technology utilizing this compound have led to the creation of portable devices capable of real-time detection of hazardous substances at low concentrations.

These applications underscore the versatility and importance of tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)-2-azaspiro[4.4]non-7-ene-2-carboxylate across multiple scientific domains.

Mechanism of Action

The mechanism of action of tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[4.4]non-7-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its reactivity. This property is exploited in various applications, such as enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Spiro Ring System Functional Group Molecular Weight (g/mol) Key Applications Hazard Statements
Target Compound [4.4]non-7-ene Boronate ester 349.27 Cross-coupling reactions, drug discovery H302, H315, H319
tert-Butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate [4.4]nonane Hydroxy 283.36 Intermediate for oxidation/functionalization Not specified
tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate [3.5]nonane Amino 240.34 Bioactive molecule synthesis Not specified
tert-Butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate [4.4]nonane Diazaspiro 240.34 Asymmetric synthesis, pharmaceuticals Research use only

Key Findings :

  • Functional Groups: Boronate esters enable cross-coupling (target compound), while hydroxy or amino groups serve as handles for further derivatization (e.g., amidation, alkylation) .

Functional Group Analogs: Boronate Esters

Table 2: Boronate-Containing Compounds

Compound Name Core Structure Molecular Weight (g/mol) Reactivity Applications
Target Compound Azaspiro[4.4]nonene 349.27 Suzuki-Miyaura coupling Pharmaceutical intermediates
tert-Butyl 7-(pinacolboronyl)-3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate Bicyclo[3.3.1]nonene 351.30 Cross-coupling Catalysis, polymer chemistry
tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[4.1.0]heptane-7-carboxylate Bicyclo[4.1.0]heptane 335.24 Fragment-based drug discovery Protein-ligand interaction studies

Key Findings :

  • Bicyclo vs.
  • Steric Effects : The target compound’s spiro[4.4] framework provides a balance between rigidity and synthetic accessibility, unlike strained bicyclo derivatives .

Application-Based Analogs: Pharmaceutical Intermediates

Table 3: Pharmacologically Relevant Spiro Compounds

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Therapeutic Relevance
Target Compound Azaspiro[4.4]nonene Boronate ester 349.27 Kinase inhibitor precursors
tert-Butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate Diazaspiro[4.4]nonane Hydroxymethyl, benzyl 346.46 Central nervous system (CNS) drug candidates
tert-Butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate Diazaspiro[3.4]octane Ketone 226.27 Protease inhibitor scaffolds

Key Findings :

  • Diazaspiro Systems : Additional nitrogen atoms (e.g., 2,7-diazaspiro) enhance hydrogen-bonding capacity, improving target affinity in CNS drugs .
  • Ketone Functionality : Spirocyclic ketones (e.g., 7-oxo derivatives) are versatile intermediates for reductive amination or Grignard reactions .

Biological Activity

tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[4.4]non-7-ene-2-carboxylate (CAS Number: 1190058-21-9) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H20BNO4
  • Molecular Weight : 277.124 g/mol
  • LogP : 0.5975

The compound's biological activity is primarily attributed to its interactions with various biological targets. It has been studied for its potential effects on cancer cell lines and its role in biochemical pathways involving boron-containing compounds.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In a study evaluating its effects on leukemia cell lines (RS4;11), it was found to significantly reduce levels of CBP and p300 proteins, which are critical in cancer progression and survival pathways . The selective targeting of these proteins suggests potential applications in therapeutic strategies against certain types of cancers.

Cytotoxicity and Safety Profile

Preliminary toxicity assessments have indicated that this compound can cause skin and eye irritation . Therefore, while the compound shows potential therapeutic benefits, safety evaluations are crucial for its application in clinical settings.

Case Studies

StudyFindings
Study on RS4;11 Leukemia Cells Demonstrated reduction in CBP and p300 protein levels; suggested as a potential treatment for leukemia .
Toxicity Assessment Identified skin and eye irritation as significant safety concerns; recommended further toxicological studies to establish safe dosage levels .

Research Findings

  • Antitumor Activity : The compound has been highlighted for its ability to interfere with critical oncogenic pathways in cancer cells.
  • Selective Targeting : Its selective action on specific proteins involved in cell growth regulation positions it as a candidate for targeted therapy.
  • Need for Further Research : Despite promising results, comprehensive studies are required to fully understand the pharmacodynamics and long-term effects of this compound.

Q & A

Q. What are the recommended synthetic routes and purification methods for this spirocyclic boronate ester?

The compound is typically synthesized via transition-metal-catalyzed borylation or Suzuki-Miyaura coupling. For example, iridium-catalyzed amination of allyl acetate derivatives with spirocyclic precursors in DMF at 70°C achieves high yields (98%) . Purification often involves silica gel column chromatography using gradients of hexane:ethyl acetate (e.g., 20:1 to 10:1), followed by characterization via 1^1H/13^{13}C NMR and HRMS to confirm purity and structure .

Q. How should researchers characterize this compound spectroscopically?

Key techniques include:

  • NMR : 1^1H NMR to confirm spirocyclic framework integration (e.g., tert-butyl protons at ~1.4 ppm, dioxaborolane methyl groups at ~1.3 ppm) and 11^{11}B NMR to verify boronate ester integrity (signal ~30 ppm) .
  • HRMS : To validate molecular weight (e.g., calculated [M+H]+^+ for C19_{19}H32_{32}BNO4_4: 350.25) .
  • FTIR : Peaks at ~1350 cm1^{-1} (B-O) and ~1600 cm1^{-1} (C=O) confirm functional groups .

Q. What safety protocols are critical during handling?

  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis .
  • Ventilation : Use fume hoods to minimize inhalation risks, as respiratory irritation has been documented in analogous compounds .

Q. What are its primary applications in organic synthesis?

The boronate ester moiety enables cross-coupling reactions (e.g., Suzuki-Miyaura) to construct complex spirocyclic scaffolds for drug discovery . It also serves as a precursor for functionalizing nitrogen-containing heterocycles via C–H borylation .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield Suzuki-Miyaura coupling with aryl halides?

  • Catalyst Screening : Test Pd(PPh3_3)4_4 or XPhos-Pd-G3 in toluene/ethanol mixtures (3:1) at 80–100°C .
  • Base Selection : K2_2CO3_3 or Cs2_2CO3_3 improves coupling efficiency with electron-deficient aryl halides .
  • Monitoring : Use TLC (hexane:EtOAc = 4:1) to track reaction progress and minimize byproduct formation .

Q. What computational methods predict the reactivity of the boronate ester in C–H activation?

Density Functional Theory (DFT) studies model transition states for C–H bond cleavage and B–C bond formation. For example, B3LYP/6-31G* calculations show favorable thermodynamics (ΔG < 0) for borylation at primary C–H sites in alkanes .

Q. How should researchers address contradictory crystallographic data during structural confirmation?

  • Refinement Tools : Compare SHELXL (for small molecules) vs. PHENIX (for macromolecules) to resolve discrepancies in spirocyclic bond lengths/angles .
  • Twinned Data : Use PLATON to detect twinning and apply HKLF5 refinement in SHELXL for accurate resolution .

Q. What strategies mitigate air/moisture sensitivity during storage?

  • Storage : Under argon at –20°C in flame-sealed ampoules .
  • Stability Tests : Monitor via 11^{11}B NMR for hydrolysis (appearance of B(OH)2_2 at ~10 ppm) over 1–4 weeks .

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